Tert-butyl 3-oxocyclobutylcarbamate
Overview
Description
Tert-butyl 3-oxocyclobutylcarbamate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is also known by other names such as tert-butyl N-(3-oxocyclobutyl)carbamate and 3-oxo-cyclobutyl-carbamic acid tert-butyl ester . This compound is characterized by its white to light yellow crystalline powder form and has a melting point range of 120-125°C .
Preparation Methods
The synthesis of tert-butyl 3-oxocyclobutylcarbamate involves several steps. One common method starts with 3-oxocyclobutanecarboxylic acid as the raw material. The process includes chlorination, substitution, and rearrangement reactions . Another method involves protecting the compound IV to generate compound III, performing Hofmann degradation to obtain compound II, and finally deprotecting to obtain the desired compound . These methods are advantageous due to their low cost, mild reaction conditions, and environmental friendliness .
Chemical Reactions Analysis
Tert-butyl 3-oxocyclobutylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include dichloromethane, ethanol, concentrated sulfuric acid, and tributyl orthoformate . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-oxocyclobutylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-oxocyclobutylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects . The exact molecular targets and pathways depend on the specific application and the compound’s role in the synthesis of other molecules.
Comparison with Similar Compounds
Tert-butyl 3-oxocyclobutylcarbamate can be compared with similar compounds such as:
- 3-oxocyclobutylcarbamic acid tert-butyl ester
- 3-boc-amino cyclobutanone
- 2-methyl-2-propanyl 3-oxocyclobutyl carbamate
- 3-tert-butyloxycarbonylamino cyclobutan-1-one
These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific combination of tert-butyl and carbamate groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-(3-oxocyclobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6H,4-5H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPTFKSPUTESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633469 | |
Record name | tert-Butyl (3-oxocyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154748-49-9 | |
Record name | tert-Butyl (3-oxocyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-oxocyclobutylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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